3-Naphthoylindole (CAS 109555-87-5) solves the problem of unavailable N-unsubstituted precursor for JWH-series synthesis and provides a low-activity control. • Key precursor: free N-H enables high-yield alkylation to create diverse N-functionalized analogs for SAR. • Negative control: minimal cannabinoid receptor affinity validates receptor-specific effects. • Supply: in stock with rapid global shipping, supporting analytical method development.
3-Naphthoylindole (CAS 109555-87-5) is the core chemical structure and direct synthetic precursor for a class of widely studied naphthoylindole-based synthetic cannabinoids, including the JWH series. Unlike its N-alkylated analogs such as JWH-018, this compound possesses a reactive N-H bond on the indole ring, defining its primary procurement value as a starting material for further chemical modification. Its distinct chemical reactivity and significantly different pharmacological profile make it a non-interchangeable choice for researchers requiring a versatile synthetic intermediate or a structurally related, low-activity negative control.
Substituting 3-Naphthoylindole with its N-alkylated derivatives, such as JWH-018 (N-pentyl) or JWH-073 (N-butyl), is chemically and functionally inappropriate for its primary applications. The defining feature of 3-Naphthoylindole is the available N-H proton, which is the reaction site for introducing alkyl, alkenyl, or other functional groups. Using an already N-alkylated compound like JWH-018 makes this critical synthetic step impossible. Furthermore, the addition of the N-alkyl chain drastically increases cannabinoid receptor affinity and transforms the compound into a potent psychoactive agent, often subject to legal and regulatory controls, making it unsuitable as a low-activity control or a versatile, unregulated precursor.
3-Naphthoylindole is the requisite intermediate for producing N-alkylated analogs like JWH-018. Standard synthesis protocols begin with the Friedel-Crafts acylation of indole to produce 3-Naphthoylindole, followed by N-alkylation. Documented procedures show that subsequent N-alkylation of this intermediate with 1-bromopentane proceeds in high yield, demonstrating its suitability as a direct precursor for these target molecules.
| Evidence Dimension | Synthetic Role & Yield |
| Target Compound Data | Serves as the direct intermediate for N-alkylation. |
| Comparator Or Baseline | N-alkylated analogs (e.g., JWH-018) cannot be used as precursors for N-alkylation. |
| Quantified Difference | Enables synthesis vs. Chemically impossible. |
| Conditions | N-alkylation reaction using a base (e.g., KOH) and an alkyl halide (e.g., 1-bromopentane) in a suitable solvent system. |
Procurement of this specific compound is non-negotiable for any synthesis plan requiring the introduction of a substituent onto the indole nitrogen.
The absence of the N-pentyl chain on 3-Naphthoylindole results in a profound loss of affinity for the human CB1 cannabinoid receptor. While JWH-018 is a potent agonist with a reported Ki value of 9.00 ± 5.00 nM for the CB1 receptor, the N-H parent compound (3-Naphthoylindole) shows negligible affinity in comparison. This multi-order-of-magnitude difference in binding affinity establishes its value as a structurally analogous but pharmacologically inactive negative control.
| Evidence Dimension | CB1 Receptor Binding Affinity (Ki) |
| Target Compound Data | Significantly lower affinity (expected Ki >1000 nM) |
| Comparator Or Baseline | JWH-018: 9.00 ± 5.00 nM |
| Quantified Difference | >100-fold lower binding affinity than JWH-018. |
| Conditions | Competitive binding assay using rat brain homogenate or cells expressing human CB1 receptors. |
For researchers studying the specific effects of N-alkylated naphthoylindoles, this compound is the ideal negative control to confirm that observed activity is due to receptor binding and not non-specific or off-target effects of the core molecular scaffold.
The presence of the N-H bond in 3-Naphthoylindole allows it to act as a hydrogen bond donor, rendering it significantly more polar than its N-alkylated counterparts like JWH-018. This increased polarity directly impacts its solubility, favoring more polar organic solvents compared to the highly lipophilic N-alkylated analogs. This difference is critical for process chemistry, enabling distinct chromatographic separation (TLC, column chromatography) from starting materials and N-alkylated products, simplifying reaction monitoring and purification.
| Evidence Dimension | Physicochemical Properties (Polarity) |
| Target Compound Data | More polar; capable of hydrogen bond donation. |
| Comparator Or Baseline | N-alkylated analogs (JWH-018, JWH-073) are less polar/more lipophilic. |
| Quantified Difference | Qualitatively different chromatographic mobility and solubility in polar vs. nonpolar solvents. |
| Conditions | Standard laboratory conditions for solubility testing and chromatography (e.g., silica gel). |
This polarity difference is a key processability advantage, allowing for straightforward purification and separation from its less polar reaction products during synthesis.
The primary application is serving as the key starting material for the synthesis of N-alkyl, N-alkenyl, or other N-functionalized 3-naphthoylindoles. Its reactive N-H site allows for high-yield alkylation, enabling researchers to create specific analogs for structure-activity relationship (SAR) studies or to develop novel chemical probes.
Given its structural similarity to potent agonists like JWH-018 but with dramatically lower receptor affinity, 3-Naphthoylindole is the appropriate negative control for pharmacological assays. Its use helps to validate that the observed biological effects of N-alkylated analogs are specifically mediated by cannabinoid receptor engagement and not by non-specific interactions of the naphthoylindole scaffold.
This compound can serve as a precursor for the deliberate synthesis of known or suspected metabolites of JWH-series compounds for use as analytical reference standards. By chemically modifying the core structure, forensic and toxicology labs can create certified standards for developing and validating detection methods for controlled substances and their metabolic products.